(4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone is a chemical compound that belongs to the class of benzhydryl piperazine analogsIt is known for its selective binding to cannabinoid receptor type 1 (CB1), making it a candidate for developing new therapeutic agents .
Vorbereitungsmethoden
The synthesis of (4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone involves multiple stepsThe reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
(4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s selective binding to CB1 receptors makes it a valuable tool in studying the endocannabinoid system and its role in various physiological processes.
Wirkmechanismus
The mechanism of action of (4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone involves its binding to CB1 receptors. As an inverse agonist, it reduces the basal activity of these receptors, leading to decreased signaling through the associated G protein pathways. This results in various physiological effects, including appetite suppression and potential antiobesity effects . The molecular targets and pathways involved include the endocannabinoid system and related signaling cascades.
Vergleich Mit ähnlichen Verbindungen
(4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone can be compared with other benzhydryl piperazine analogs, such as:
1-(4,4’-Difluorobenzhydryl)piperazine: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
1-(4-Cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone: Another analog with a pyrazole ring, which may exhibit different pharmacological properties.
The uniqueness of this compound lies in its specific binding affinity and selectivity for CB1 receptors, making it a promising candidate for therapeutic development.
Eigenschaften
Molekularformel |
C17H23FN2O |
---|---|
Molekulargewicht |
290.38 g/mol |
IUPAC-Name |
(4-cyclohexylpiperazin-1-yl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C17H23FN2O/c18-15-8-6-14(7-9-15)17(21)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h6-9,16H,1-5,10-13H2 |
InChI-Schlüssel |
PLSWPJKHMHFEIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.